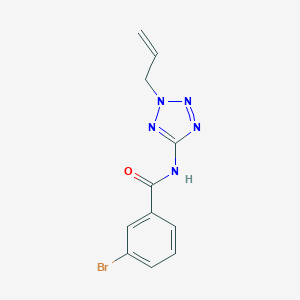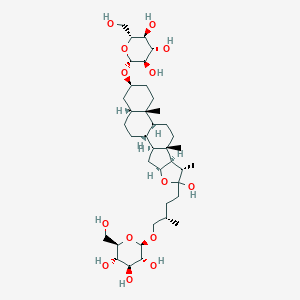
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, it has been shown to bind to cancer cells through a yet unknown mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide in lab experiments is its potential anti-inflammatory and analgesic effects, which could be useful in studying various inflammatory conditions. Additionally, its selective binding to cancer cells could be useful in developing new diagnostic tools for cancer. However, one of the limitations of using this compound is its unknown mechanism of action, which makes it difficult to fully understand its effects.
Zukünftige Richtungen
There are several future directions for N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide. One potential direction is to further study its mechanism of action, which could lead to the development of new drugs for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully understand its biochemical and physiological effects. Another potential direction is to develop new synthesis methods for this compound, which could improve its yield and purity. Finally, more research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-bromobenzoyl chloride with 2-allyl-1,2,3,4-tetrahydro-2H-tetrazol-5-amine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide has been studied extensively for its potential applications in biomedical research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, it has been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Eigenschaften
Molekularformel |
C11H10BrN5O |
|---|---|
Molekulargewicht |
308.13 g/mol |
IUPAC-Name |
3-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,13,15,18) |
InChI-Schlüssel |
QHLMOZSBCFQUJJ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)









![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)

